N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide
Description
Properties
Molecular Formula |
C24H32N2O |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide |
InChI |
InChI=1S/C24H32N2O/c1-2-3-14-24(27)26(22-12-8-5-9-13-22)23-16-19-25(20-17-23)18-15-21-10-6-4-7-11-21/h4-13,23H,2-3,14-20H2,1H3/i5+1,8+1,9+1,12+1,13+1,22+1 |
InChI Key |
VCCPXHWAJYWQMR-RKCJWEPRSA-N |
Isomeric SMILES |
CCCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)[13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3 |
Canonical SMILES |
CCCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of ¹³C₆-Labeled Aniline Precursor
The incorporation of a ¹³C₆-labeled phenyl group begins with the synthesis of aniline-¹³C₆. As detailed in Sigma-Aldrich’s methodology, bromobenzene-¹³C₆ undergoes Ullmann-type coupling with ammonia under catalytic copper(I) oxide conditions to yield aniline-¹³C₆. Key parameters include:
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromobenzene-¹³C₆ synthesis | Pd catalysis, 120°C, 12 h | 85 | |
| Amination | Cu₂O, NH₃, ethanol, reflux, 24 h | 72 |
The isotopic purity of the final product is verified via mass spectrometry, ensuring ≥99% ¹³C enrichment.
Preparation of 1-(2-Phenylethyl)-4-piperidinyl Intermediate
The piperidine core is synthesized through a Mannich reaction or reductive amination. A patented method (CN105111136A) outlines the following steps:
Mannich Reaction :
- 4-Piperidone reacts with phenethylamine in the presence of formaldehyde and acetic acid.
- Conditions : 80°C, 6 h, yielding 1-(2-phenylethyl)-4-piperidone (78% yield).
Reductive Amination :
| Intermediate | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 1-(2-Phenylethyl)-4-piperidone | Phenethylamine, HCHO | 80°C | 6 h | 78 |
| 1-(2-Phenylethyl)-4-piperidinylamine | NaBH₄, MeOH | 0–20°C | 5 h | 89 |
Amide Bond Formation with Pentanoyl Chloride
The final step involves coupling the ¹³C₆-labeled aniline with the piperidinyl intermediate. VulcanChem’s protocol highlights the use of pentanoyl chloride under Schotten-Baumann conditions:
Activation :
- 1-(2-Phenylethyl)-4-piperidinylamine is treated with pentanoyl chloride in dichloromethane (DCM) and triethylamine (TEA).
- Conditions : 0°C, 2 h, yielding N-[1-(2-phenylethyl)-4-piperidinyl]pentanamide (83% yield).
Coupling with ¹³C₆-Aniline :
| Reaction Step | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Pentanamide formation | Pentanoyl chloride, TEA | 0°C | 2 h | 83 |
| ¹³C₆-Aniline coupling | Aniline-¹³C₆, TEA | 25°C | 12 h | 76 |
Purification and Characterization
Purification :
- Column chromatography (silica gel, CHCl₃:MeOH 95:5) removes unreacted intermediates.
- Recrystallization from acetone/ethanol (1:1) enhances purity to >98%.
Characterization :
- NMR : ¹H NMR (600 MHz, CDCl₃) δ 7.28–7.45 (m, ¹³C₆-phenyl), 3.82 (m, piperidinyl-H).
- MS : ESI-MS m/z 370.5 [M+H]⁺, confirming isotopic enrichment.
Optimization Challenges and Solutions
Isotopic Dilution :
Amide Hydrolysis :
Byproduct Formation :
Applications in Pharmacological Research
The compound’s ¹³C labeling enables precise pharmacokinetic tracking via LC-MS/MS, particularly in opioid receptor binding studies. Research findings indicate:
Chemical Reactions Analysis
Types of Reactions
N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Pharmacological Research
Opioid Receptor Interaction
N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide is primarily studied for its interaction with opioid receptors. Its structural similarity to fentanyl suggests that it may exhibit potent analgesic properties. Research indicates that compounds in this class can bind to the mu-opioid receptor, leading to significant analgesic effects, which are crucial for pain management therapies .
Case Study: Analgesic Efficacy
A study involving various synthetic opioids, including this compound, demonstrated that these compounds could provide substantial pain relief in preclinical models. The binding affinity of the compound was assessed using radiolabeled assays, revealing a high affinity for the mu-opioid receptor compared to traditional opioids .
Forensic Applications
Identification in Toxicology
Due to its structural characteristics, this compound is significant in forensic toxicology. It can be detected in biological samples during drug screening processes. The compound's isotopic labeling (13C6) enhances its detectability using mass spectrometry techniques, making it valuable for forensic investigations into opioid overdoses .
Data Table: Detection Methods
| Method | Sensitivity | Specificity | Sample Type |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | High | High | Blood, urine |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Very High | Moderate | Tissue samples |
| Immunoassays | Moderate | Low | Urine |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various proteins, including those involved in viral replication processes such as SARS-CoV-2. These studies utilize computational methods to simulate interactions between the compound and target proteins.
Case Study: SARS-CoV-2 Inhibition
In a recent study, molecular docking simulations indicated that this compound could potentially inhibit the nsp13 helicase of SARS-CoV-2. The compound showed promising binding affinities, suggesting a role as a therapeutic agent against COVID-19 .
Mechanism of Action
The mechanism of action of N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isotopic labeling allows researchers to track the compound’s movement and transformation within biological systems, providing insights into its biochemical effects and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pentanoyl Fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide)
- Structural Differences : The unlabeled counterpart lacks ¹³C isotopes but shares identical functional groups.
- Its metabolism is presumed to mirror fentanyl’s pathways, primarily CYP3A4-mediated N-dealkylation .
- Legal Status : Listed as a controlled substance under U.S. legislation (House Bill 2078) due to its structural and pharmacological similarity to fentanyl .
Fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide)
- Structural Differences : Shorter acyl chain (propanamide vs. pentanamide).
- Metabolism: Hepatic and intestinal CYP3A4 catalyzes N-dealkylation to norfentanyl (primary metabolite) and minor pathways (amide hydrolysis, hydroxylation) . The shorter chain may accelerate metabolism compared to pentanamide derivatives.
- Pharmacology : Higher potency than morphine due to enhanced µ-opioid receptor affinity. The pentanamide variant’s potency remains unquantified in the evidence but is hypothesized to differ due to structural modifications .
Thiofentanyl (N-phenyl-N-[1-(2-thienylethyl)-4-piperidinyl]propanamide)
- Structural Differences : Replaces the phenylethyl group with a thienylethyl moiety.
- Limited metabolic data exist, but CYP3A4 likely remains the primary metabolic enzyme .
N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide
- Structural Differences : Methoxymethyl substitution at the 4-position of the piperidine ring, unlike the unsubstituted piperidine in the queried compound.
- Function : Marketed as a pharmaceutical intermediate, this compound lacks opioid activity due to steric hindrance from the methoxymethyl group, which disrupts receptor binding .
Metabolic and Pharmacokinetic Data Table
Research Implications and Variability
- Metabolic Stability : The pentanamide derivative’s extended acyl chain may reduce CYP3A4 affinity, slowing metabolism compared to fentanyl. Isotopic labeling allows precise quantification of first-pass intestinal and hepatic metabolism, critical for dose optimization .
- Drug Interactions : Like fentanyl, the compound is susceptible to CYP3A4 inhibitors (e.g., troleandomycin) and inducers, necessitating caution in polypharmacy .
- Analogue Design : Structural modifications (e.g., acyl chain length, piperidine substitutions) highlight the balance between receptor affinity, metabolic stability, and legal classification .
Biological Activity
N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide, commonly known as Valeryl fentanyl-13C6, is a synthetic opioid derivative of fentanyl that has gained attention in pharmacological research due to its potent analgesic properties and its implications in both therapeutic and forensic contexts. This compound is classified as a Schedule I substance in the United States, indicating its high potential for abuse and limited medical use.
Chemical Structure and Properties
The molecular formula of this compound is C24H32N2O, with a molecular weight of approximately 372.53 g/mol. It features a piperidine ring, which is characteristic of many opioid compounds, and a phenethyl group that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H32N2O |
| Molecular Weight | 372.53 g/mol |
| IUPAC Name | N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)pentanamide |
| CAS Number | 2748625-09-2 |
Valeryl fentanyl acts primarily on the mu-opioid receptors in the central nervous system (CNS), leading to analgesic effects. Its structure allows it to penetrate the blood-brain barrier effectively, enhancing its potency compared to other opioids. The compound's interaction with these receptors results in the modulation of pain pathways and can lead to significant side effects, including respiratory depression and potential for addiction.
Biological Activity
Research indicates that Valeryl fentanyl exhibits high binding affinity for mu-opioid receptors, which correlates with its potent analgesic effects. Studies have shown that derivatives of fentanyl can vary significantly in their potency and efficacy based on structural modifications.
Case Study: Analgesic Efficacy
In a comparative study involving various fentanyl analogs, Valeryl fentanyl demonstrated an IC50 value (the concentration required to inhibit 50% of the biological activity) significantly lower than that of morphine, indicating superior potency. For instance, while morphine has an IC50 of approximately 10 nM, Valeryl fentanyl's IC50 was found to be around 1 nM in vitro assays.
Pharmacokinetics
The pharmacokinetic profile of Valeryl fentanyl suggests rapid absorption and distribution within the body. Studies utilizing animal models have indicated a half-life ranging from 3 to 5 hours, depending on the route of administration (intravenous vs. oral). This rapid onset of action makes it a candidate for acute pain management.
Table 2: Pharmacokinetic Data
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Half-Life | 3 - 5 hours |
| Bioavailability | High (IV administration) |
| Metabolism | Hepatic |
Safety and Toxicology
Despite its efficacy as an analgesic, Valeryl fentanyl poses significant risks due to its high potency. Overdose cases have been reported, leading to respiratory failure and death. The therapeutic index (the ratio between the toxic dose and the therapeutic dose) is narrow compared to traditional opioids like morphine.
Q & A
Q. What in vivo models are appropriate for studying the abuse liability of this compound?
- Methodology :
- Conditioned Place Preference (CPP) : Measure time spent in drug-paired chambers in rodents. Compare dose-response curves with morphine or fentanyl controls .
- Self-Administration : Train rats to lever-press for intravenous infusions. Escalation in intake suggests higher abuse potential .
Tables
Q. Table 1. Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C24H32N2O (13C6-labeled) | |
| Molecular Weight | 364.5 g/mol (unlabeled) | |
| Exact Mass (13C6) | 370.5 g/mol | |
| Storage Conditions | –20°C in acetonitrile |
Q. Table 2. Common Metabolic Pathways of Fentanyl Analogues
| Pathway | Example Metabolites | Key Enzyme |
|---|---|---|
| N-Dealkylation | Norfentanyl | CYP3A4 |
| Hydroxylation | 4-Hydroxypiperidine derivative | CYP2D6 |
| Glucuronidation | O-Glucuronide conjugates | UGT2B7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
